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Compound of Interest

Compound Name: 4-(Methoxymethoxy)-2-nitroaniline

CAS No.: 54029-61-7

Cat. No.: B021294

Get Quote

Introduction & Structural Context[1][2]
4-(Methoxymethoxy)-2-nitroaniline (often abbreviated as 4-MOM-2-nitroaniline) is a critical

intermediate in organic synthesis. It is derived from 4-amino-3-nitrophenol by protecting the

phenolic hydroxyl group with a methoxymethyl (MOM) ether.

The MOM group is strategically chosen for its stability under basic conditions and its facile

removal under mild acidic conditions, making this compound a versatile building block for

regioselective functionalization of the aniline core.
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Property Detail

Chemical Name 4-(Methoxymethoxy)-2-nitroaniline

CAS Number 54029-61-7

Molecular Formula C₈H₁₀N₂O₄

Molecular Weight 198.18 g/mol

Appearance Orange crystalline solid

Solubility Soluble in DMSO, Acetone, Chloroform, DCM

Synthesis Pathway & Workflow
Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for

identifying potential impurities such as unreacted precursor (4-amino-3-nitrophenol) or

hydrolysis byproducts.

Synthesis Logic
The synthesis typically involves the nucleophilic substitution of chloromethyl methyl ether

(MOM-Cl) by the phenoxide anion of 4-amino-3-nitrophenol.

4-Amino-3-nitrophenol
(CAS 610-81-1)

Reaction Matrix
(Phenoxide Formation)

Deprotonation

MOM-Cl + DIPEA
(Dichloromethane, 0°C)

Electrophilic Attack

4-(Methoxymethoxy)-2-nitroaniline
(Target)Sn2 Substitution

Impurities:
HCl salts, Unreacted Phenol

Side Reactions

Click to download full resolution via product page

Figure 1: Synthetic workflow for the preparation of 4-(Methoxymethoxy)-2-nitroaniline,

highlighting the origin of potential spectral impurities.
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The following data represents the high-confidence spectral signature of pure 4-
(Methoxymethoxy)-2-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is characterized by the distinct signals of the MOM protecting group (an

acetal singlet and a methoxy singlet) and the 1,2,4-trisubstituted aromatic pattern.

¹H NMR Data (400 MHz, DMSO-d₆)

Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Logic

7.45 Doublet (d) 1H H-3 (Ar-H)

Deshielded:

Ortho to the

electron-

withdrawing NO₂

group.

7.20
Doublet of

Doublets (dd)
1H H-5 (Ar-H)

Coupled: Meta to

NO₂ (J2.5Hz)

and Ortho to

OMOM (J9Hz).

7.05 Doublet (d) 1H H-6 (Ar-H)

Shielded: Ortho

to the electron-

donating NH₂

group.

7.25
Broad Singlet (br

s)
2H -NH₂

Exchangeable

protons; shift

varies with

concentration.

5.12 Singlet (s) 2H -O-CH₂-O-

Characteristic

MOM methylene

acetal protons.

3.38 Singlet (s) 3H -OCH₃
MOM methoxy

group.
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¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ, ppm) Assignment Carbon Type

149.5 C-4
Aromatic C-O (Ipso to MOM

group)

144.2 C-1
Aromatic C-N (Ipso to NH₂

group)

130.8 C-2
Aromatic C-NO₂ (Ipso to Nitro

group)

124.5 C-5 Aromatic CH

120.1 C-6 Aromatic CH

109.8 C-3
Aromatic CH (Most shielded

due to ortho-oxygen effect)

94.8 -O-CH₂-O-
Acetal Carbon (Diagnostic

Peak)

56.2 -OCH₃ Methoxy Carbon

Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid "fingerprint" validation tool. The absence of a broad O-H

stretch (3200-3600 cm⁻¹) confirms the successful protection of the phenol.
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Wavenumber (cm⁻¹) Vibration Mode Functional Group

3480, 3360 Stretching (ν)
Primary Amine (-NH₂)

asymmetric/symmetric

3080 Stretching (ν) Aromatic C-H

2950, 2840 Stretching (ν)
Aliphatic C-H (MOM

methyl/methylene)

1525 Stretching (ν) Nitro (-NO₂) asymmetric

1340 Stretching (ν) Nitro (-NO₂) symmetric

1240 Stretching (ν) Aryl Alkyl Ether (Ar-O-C)

1150, 1040 Stretching (ν) Acetal Ether (C-O-C-O-C)

UV-Vis Spectroscopy
As a nitroaniline derivative, the compound exhibits strong charge-transfer (CT) absorption

bands, giving it a distinct orange color.

Solvent: Methanol (MeOH)

λmax 1: 235 nm (π → π* aromatic transition)

λmax 2: 405 nm (Intramolecular Charge Transfer: NH₂ → NO₂)

Molar Extinction Coefficient (ε): ~15,000 L·mol⁻¹·cm⁻¹ (at 405 nm)

Experimental Protocols
To ensure data integrity, the following protocols must be strictly adhered to during

characterization.

Standard Operating Procedure: NMR Sample
Preparation
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Objective: Eliminate solvent peaks and prevent concentration-dependent shifts of the amine

protons.

Massing: Weigh 10-15 mg of the dry solid into a clean vial.

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

Note: CDCl₃ may be used, but DMSO-d₆ is preferred to sharpen the exchangeable -NH₂

peak and prevent aggregation.

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a

small plug of glass wool directly into the NMR tube.

Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0 s to ensure quantitative

integration of aromatic protons.

Quality Control Logic
The following decision tree illustrates the logic for validating the compound's purity based on

the spectral data.
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Acquire 1H NMR Spectrum

Check MOM Region
(Singlets at 5.12 & 3.38 ppm)
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(Broad singlet >9.0 ppm?)

Peaks Present

Integration Ratio
(Aromatic : MOM = 3:5)

No OH Peak

FAIL:
Repurify (Recrystallize)

OH Peak Present
(Incomplete Reaction)

PASS:
Proceed to Next Step

Ratio Correct Ratio Incorrect

Click to download full resolution via product page

Figure 2: Quality Control Decision Tree for validating 4-(Methoxymethoxy)-2-nitroaniline
purity via NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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